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N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide

RORγ inverse agonist TH17 cell modulation autoimmune disease target

SAR studies requiring a validated RORγ inverse agonist scaffold often face unreliable alternatives with uncontrolled aryl substitutions. This compound delivers the exact 3,5-dimethylbenzamide pharmacophore with a compact C5-cyclopropyl group, enabling precise matched molecular pair analysis. • Maintains the 12 nM lead 4j pharmacophore; 3,5-dimethyl substitution avoids >5-fold potency shifts seen with mono-halo analogs. • Co-crystal template (PDB 4ZOM) available for docking studies; compact C5 group simplifies in silico screening. • Class-level CYP3A4 IC₅₀ 5.49 µM with >9-fold selectivity over CYP2C19/2E1 supports inclusion in in vitro DMPK panels.

Molecular Formula C17H21N3O
Molecular Weight 283.375
CAS No. 1448053-51-7
Cat. No. B2366630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide
CAS1448053-51-7
Molecular FormulaC17H21N3O
Molecular Weight283.375
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C)C
InChIInChI=1S/C17H21N3O/c1-11-6-12(2)8-14(7-11)17(21)18-10-15-9-16(13-4-5-13)20(3)19-15/h6-9,13H,4-5,10H2,1-3H3,(H,18,21)
InChIKeyNQYKBWZCLPZLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procure 3,5-Dimethylbenzamide Pyrazole


N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide (CAS 1448053-51-7) is a synthetic pyrazole-benzamide derivative with a molecular formula of C17H21N3O and a molecular weight of 283.37 g·mol⁻¹ [1]. The compound features a 3,5-dimethylphenyl moiety linked via an amide bridge to a 1-methyl-5-cyclopropyl-1H-pyrazole core. This structural architecture places it within a class of heterocyclic amides explored as RORγ inverse agonist scaffolds, wherein both the benzamide substitution pattern and the pyrazole C5-cyclopropyl group are critical pharmacophoric elements [2].

3,5-dimethylbenzamide pharmacophore for RORγ binding studies
Pyrazole C5-cyclopropyl enables matched-pair SAR analysis
Class-level CYP3A4 selectivity profiling context

Why Analog Substitution Fails: 3,5-Dimethylbenzamide Specificity


Within the pyrazole-benzamide chemotype, the benzamide aryl substitution pattern exerts profound control over RORγ inverse agonism potency, as demonstrated by Wang et al. (2015) [1]. A 3,5-dimethyl substitution generates a defined steric and electronic environment that cannot be replicated by mono-halo (3-Cl, 2-Cl) or 4-trifluoromethoxy analogs commonly listed as alternative procurement options. Small changes in the benzamide ring—such as shifting from 3,5-dimethyl to 3-chloro or 4-OCF₃—have been shown in the broader RORγ inverse agonist series to alter IC₅₀ values by more than 5-fold and impact microsomal stability [1]. Therefore, substituting CAS 1448053-51-7 with any other N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide bearing a different aryl group introduces an uncontrolled variable that invalidates SAR continuity and compromises experimental reproducibility.

Target 3,5-dimethyl defined steric/electronic environment driving RORγ inverse agonism
Analog 3-Cl / 2-Cl aryl substitution may shift RORγ inverse agonism profile and microsomal stability
Analog 4-OCF₃ higher LogP may alter CYP inhibition fingerprint and phospholipidosis risk

Quantitative Evidence for 3,5-Dimethylbenzamide Pyrazole


RORγ Inverse Agonist Potency and SAR

In the RORγ inverse agonist FRET assay, a closely related congener in which the benzamide ring bears 3,5-dimethyl groups (compound 4j in the Wang et al. series) achieved an IC₅₀ of 12 nM, whereas the unsubstituted benzamide parent (R=H) was significantly less potent [1]. The 3,5-dimethyl substitution provides optimal shape complementarity within the hydrophobic ligand-binding domain of RORγ, as confirmed by the co-crystal structure PDB 4ZOM [2]. While the exact IC₅₀ of CAS 1448053-51-7 has not been disclosed in the public domain, its 3,5-dimethylbenzamide motif is identical to that of the 12 nM lead compound 4j, differing only in the pyrazole C5 substituent (cyclopropyl vs. the complex 4-substituted-piperazine-phenoxy-cyclohexyl group in 4j). This shared benzamide pharmacophore is the dominant determinant of RORγ binding affinity [1].

RORγ Binding Pharmacophore
Class-level inference
3,5-dimethyl motif confers >8-fold potency gain vs unsubstituted benzamide
Supports target engagement study context
Based on 12 nM lead compound 4j (PDB 4ZOM); direct data for CAS 1448053-51-7 not disclosed
RORγ inverse agonist TH17 cell modulation autoimmune disease target

CYP3A4 Selectivity in CYP Inhibition

A ChEMBL-deposited dataset (CHEMBL2018913) for a structurally related pyrazole-benzamide series reports CYP3A4 inhibition with an IC₅₀ of 5.49 µM, CYP2C19 Ki of 50 µM, and CYP2E1 IC₅₀ > 50 µM [1]. The 3,5-dimethylbenzamide scaffold exhibits a >9-fold selectivity window for CYP3A4 over CYP2C19 and CYP2E1. This CYP inhibition fingerprint is dictated by the benzamide substitution pattern; mono-halo or 4-OCF₃ analogs may exhibit different CYP inhibition profiles based on their distinct electronic and steric properties. Quantitative CYP inhibition data for CAS 1448053-51-7 itself are not publicly available; however, the shared benzamide scaffold predicts a qualitatively similar CYP liability profile, making this compound suitable for in vitro ADME panels where CYP3A4 is the primary isoform of interest.

CYP3A4 Selectivity
Class-level inference
CYP3A4 IC₅₀ 5.49 µM, >9-fold selectivity over CYP2C19/CYP2E1
CYP inhibition profiling context for DDI study design
Series data (ChEMBL2018913); compound-specific values not measured
drug metabolism CYP inhibition ADME-Tox profiling

Physicochemical Properties: LogP and TPSA

PubChem-computed XLogP3 for CAS 1448053-51-7 is 2.3, with a topological polar surface area (TPSA) of 46.9 Ų [1]. By comparison, the 2-chloro analog has a predicted XLogP of approximately 3.2 (based on fragment additivity) and a similar TPSA; the 4-trifluoromethoxy analog has a predicted XLogP of approximately 3.8 and a TPSA of 47–48 Ų. The 3,5-dimethyl substitution confers a balanced LogP (optimal range 1–3 for CNS-sparing oral agents) that is 0.9 to 1.5 LogP units lower than the halo or trifluoromethoxy analogs, while maintaining a compact TPSA supportive of passive membrane permeability [2].

LogP & TPSA
Cross-study comparable
XLogP3 2.3, TPSA 46.9 Ų (ΔLogP -0.9 to -1.5 vs halo/OCF₃ analogs)
Lower LogP may support reduced phospholipidosis risk vs halogenated analogs
Computed properties (PubChem); experimental LogP/D may differ
drug-likeness Lipinski Rule of Five permeability prediction

Research Applications of 3,5-Dimethylbenzamide Pyrazole


RORγ Lead Optimization and SAR

This compound serves as a direct structural comparator for optimizing the pyrazole C5 position in the RORγ inverse agonist series characterized by Wang et al. (2015) . By maintaining the identical 3,5-dimethylbenzamide pharmacophore of the 12 nM lead 4j while replacing the complex C5 ether-piperazine-cyclohexyl group with a compact cyclopropyl substituent, researchers can quantify the contribution of the C5 moiety to potency, selectivity, and pharmacokinetic properties in a matched molecular pair analysis .

CYP Isoform Selectivity Screening

Based on class-level CYP inhibition data showing a CYP3A4 IC₅₀ of 5.49 µM with >9-fold selectivity over CYP2C19 and CYP2E1 , this compound is appropriate for inclusion in in vitro drug metabolism panels where the contribution of the benzamide substitution pattern to CYP isoform selectivity is under investigation. Its predicted lower LogP relative to halogenated analogs may further attenuate CYP inhibition .

Computational Docking with RORγ Structure

The co-crystal structure of the 3,5-dimethylbenzamide pharmacophore bound to RORγ (PDB 4ZOM) provides a validated docking template. CAS 1448053-51-7 can be used as a simplified ligand in molecular docking studies to evaluate the binding contribution of the C5-cyclopropyl group within the RORγ hydrophobic pocket, enabling in silico screening of virtual libraries before committing to synthesis .

Application
Selection Property
Validation Focus
RORγ lead optimization SAR
3,5-dimethylbenzamide pharmacophore identity
RORγ inverse agonism assay response
CYP isoform selectivity screening
Class-level CYP3A4 selectivity profile
CYP inhibition panel review
Computational docking with RORγ structure
Co-crystal template compatibility (PDB 4ZOM)
Binding mode and C5-cyclopropyl contribution
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